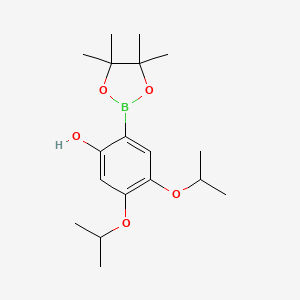![molecular formula C19H18N2OS B13359253 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)
5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile: is a complex organic compound with the molecular formula C18H18N2OS . This compound belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. The presence of various functional groups, such as acetyl, ethylsulfanyl, and phenylethenyl, makes this compound versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a nicotinonitrile derivative.
Functional Group Introduction:
Ethylsulfanyl Group Addition: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.
Phenylethenyl Group Addition: The phenylethenyl group is typically introduced through a Heck reaction, which involves the coupling of a halogenated nicotinonitrile with styrene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The aromatic ring and the nitrile group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitrile hydratases and other enzymes that interact with nitrile groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, interacting with nucleophilic sites on enzymes or receptors. The ethylsulfanyl group can undergo oxidation, forming reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-acetyl-2-benzylsulfanyl-6-methyl-nicotinonitrile
- 5-acetyl-2-(methylsulfanyl)-6-methyl-nicotinonitrile
- 5-acetyl-2-(propylsulfanyl)-6-methyl-nicotinonitrile
Uniqueness
The unique combination of functional groups in 5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile provides it with distinct chemical reactivity and potential applications. The presence of the phenylethenyl group, in particular, adds to its versatility in synthetic chemistry and potential biological activities.
Properties
Molecular Formula |
C19H18N2OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-acetyl-2-ethylsulfanyl-6-methyl-4-[(E)-2-phenylethenyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H18N2OS/c1-4-23-19-17(12-20)16(18(14(3)22)13(2)21-19)11-10-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3/b11-10+ |
InChI Key |
DMSAANROYFKBLF-ZHACJKMWSA-N |
Isomeric SMILES |
CCSC1=NC(=C(C(=C1C#N)/C=C/C2=CC=CC=C2)C(=O)C)C |
Canonical SMILES |
CCSC1=NC(=C(C(=C1C#N)C=CC2=CC=CC=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonylfluoride, 3-chloro-2-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13359200.png)
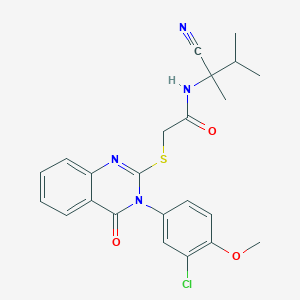

![3-(4-methoxyphenyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole](/img/structure/B13359218.png)
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate](/img/structure/B13359225.png)
![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)
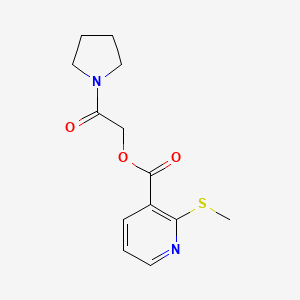
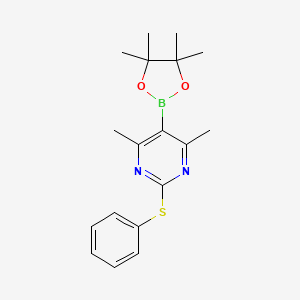

![6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359248.png)
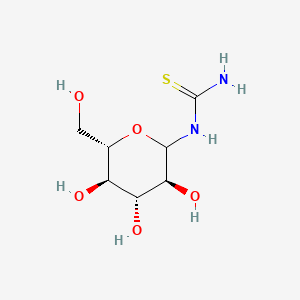

![6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359264.png)
